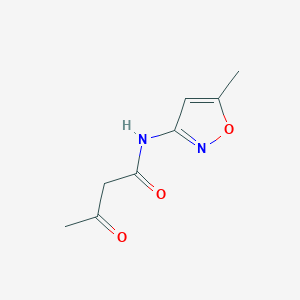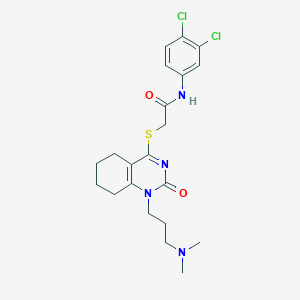
3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Applications De Recherche Scientifique
3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anticancer, antifungal, and antibacterial properties. In pharmacology, it has been studied for its potential as a drug target for various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In chemistry, it has been used as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, studies have shown that it exhibits its biological activity by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one exhibits various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its potential as a drug target for various diseases. Its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One direction is to further investigate its potential as a drug target for various diseases. Another direction is to explore its potential as a building block for the synthesis of other compounds. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves a series of chemical reactions. The first step involves the condensation of 3,4-dimethylbenzoyl chloride with 4-fluorobenzylamine to form the intermediate compound, 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)quinoline-2,4-dione. This intermediate compound is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to obtain the final product, 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one.
Propriétés
IUPAC Name |
3-(3,4-dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c1-16-5-8-19(11-17(16)2)26(30)22-15-29(14-18-6-9-20(28)10-7-18)23-13-25(33-4)24(32-3)12-21(23)27(22)31/h5-13,15H,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGAVWZRGXQDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)


![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)
![8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2421270.png)

![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)



